

PI3K-IN-50 in vitro kinase assay results

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Compound of Interest

Compound Name: PI3K-IN-50

Cat. No.: B12378787

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A comprehensive understanding of the in vitro kinase assay results for potent phosphoinositide 3-kinase (PI3K) inhibitors is critical for researchers and drug development professionals. This technical guide provides a detailed overview of the biochemical activity of a representative pan-class I PI3K inhibitor, referred to as Compound 17, along with the methodologies for its evaluation.

Biochemical Activity of Compound 17

Compound 17 has been identified as a potent pan-class I PI3K inhibitor. Its inhibitory activity was assessed through in vitro kinase assays, with the half-maximal inhibitory concentration (IC₅₀) values determined for various PI3K isoforms and other related kinases.

Inhibitory Potency (IC₅₀) of Compound 17

The following table summarizes the IC₅₀ values of Compound 17 against different kinases, providing a clear comparison of its potency and selectivity.

Kinase Target	IC50 (μM)
PI3Kα	0.001
PI3Kβ	0.092
PI3Kγ	0.009
PI3Kδ	0.020
PI4Kβ	5
mTOR	4
VPS34	>9

Experimental Protocols

The determination of the in vitro kinase activity of PI3K inhibitors like Compound 17 involves robust and standardized experimental protocols. The following is a representative methodology for a PI3K in vitro kinase assay.

In Vitro PI3K Kinase Assay Protocol

This protocol outlines the steps to measure the lipid kinase activity of PI3Ks and assess the efficacy of inhibitors.

1. Reagents and Materials:

- Recombinant PI3K isoforms (α, β, γ, δ)
- Lipid substrate: Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2)
- Kinase buffer (containing MgCl₂, ATP, and a buffering agent like HEPES)
- Test compound (e.g., Compound 17) dissolved in DMSO
- [γ-³²P]ATP or [γ-³³P]ATP for radioactive detection, or an ADP-Glo™ Kinase Assay kit for luminescence-based detection
- Thin Layer Chromatography (TLC) plate (for radioactive assays)

- Phosphorimager or scintillation counter (for radioactive assays)
- Luminometer (for non-radioactive assays)
- Stop solution (e.g., EDTA)

2. Assay Procedure:

- Prepare a serial dilution of the test compound in DMSO.
- In a reaction well, add the kinase buffer, the recombinant PI3K enzyme, and the lipid substrate.
- Add the diluted test compound to the wells. Include a control with DMSO only (no inhibitor).
- Initiate the kinase reaction by adding ATP (spiked with [γ - 32 P]ATP for radioactive assays).
- Incubate the reaction mixture at room temperature for a specified period (e.g., 20-30 minutes).
- Stop the reaction by adding a stop solution.
- For radioactive detection: a. Spot the reaction mixture onto a TLC plate. b. Separate the phosphorylated lipid product from the unreacted [γ - 32 P]ATP using a suitable solvent system. c. Air-dry the TLC plate and expose it to a phosphor screen or film. d. Quantify the radioactive signal of the phosphorylated lipid product.
- For non-radioactive detection (e.g., ADP-Glo™): a. Add the ADP-Glo™ reagent to deplete the remaining ATP. b. Add the kinase detection reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. c. Measure the luminescence signal using a luminometer.

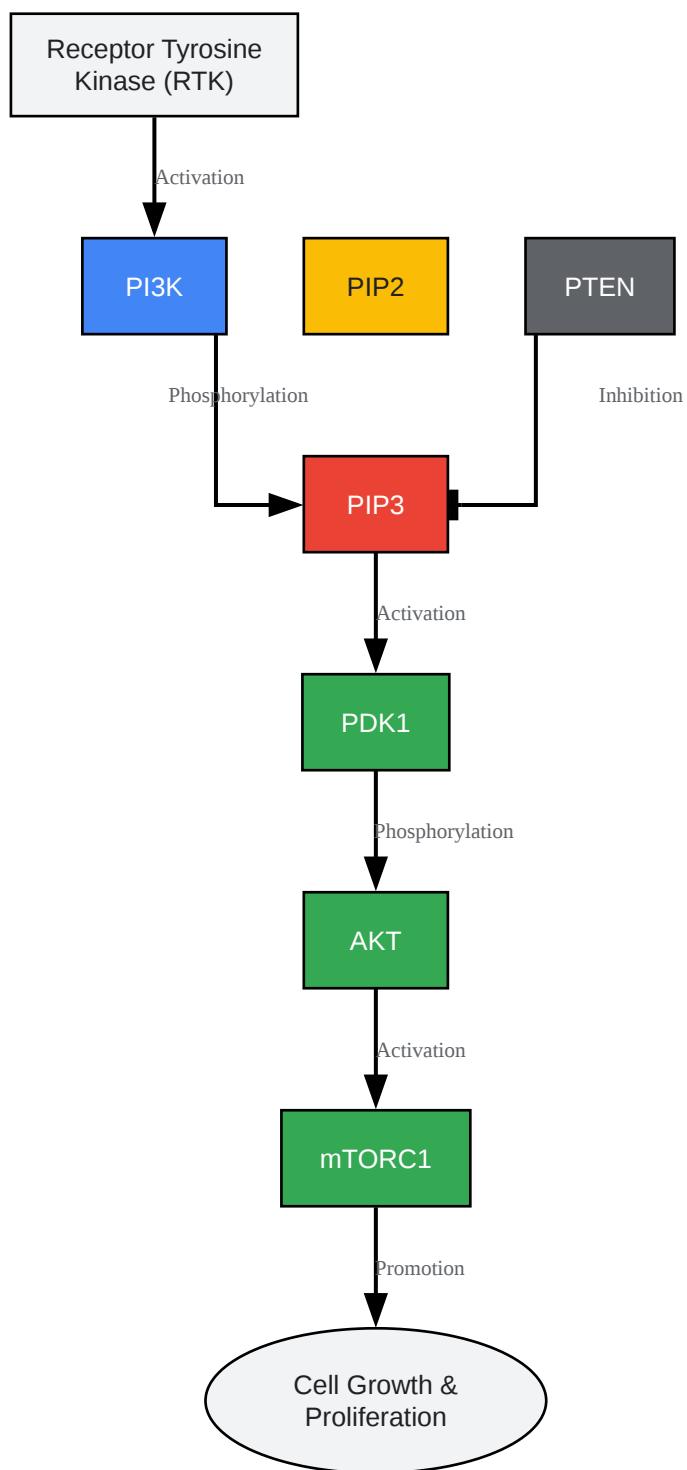
3. Data Analysis:

- The amount of phosphorylated product (or ADP generated) is proportional to the kinase activity.
- Plot the kinase activity against the logarithm of the inhibitor concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

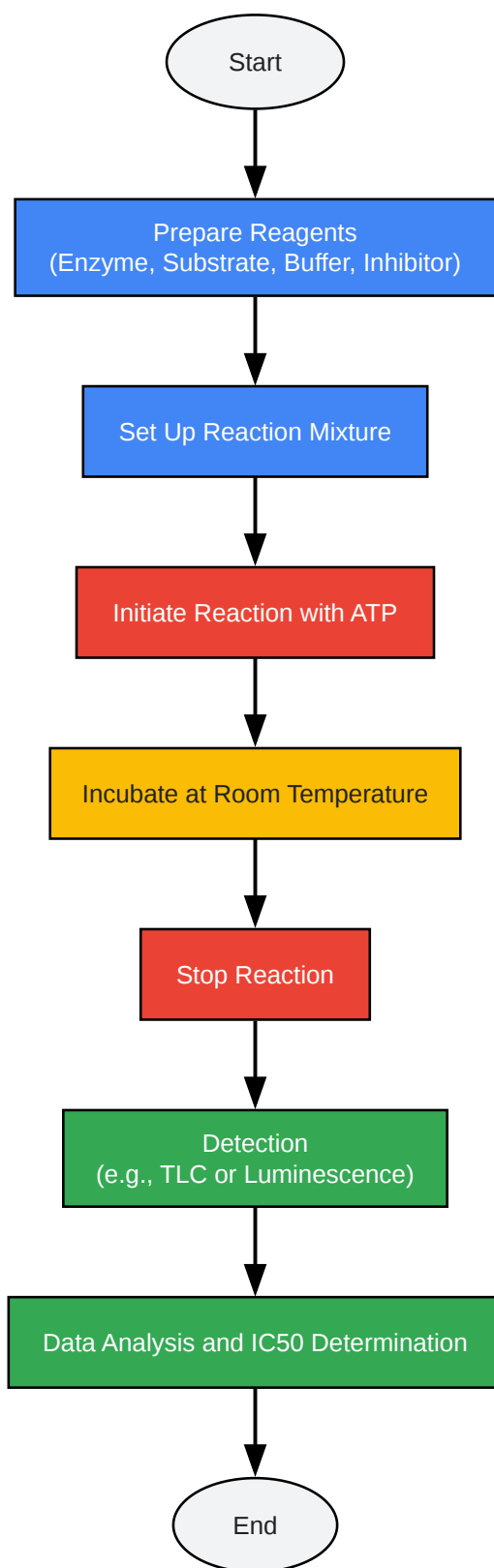
Visualizations

The following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for an in vitro kinase assay.



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Caption: The PI3K signaling pathway, a key regulator of cell growth and proliferation.



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Caption: A generalized workflow for an in vitro kinase assay.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com